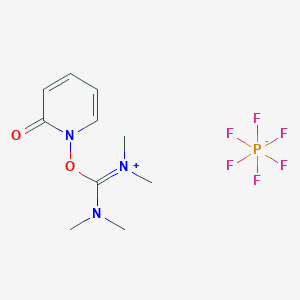

1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate

描述

1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-yl)isouronium hexafluorophosphate (CAS: 364047-51-8), commonly abbreviated as HPTU, is a uronium-based coupling reagent widely employed in organic synthesis, particularly for activating carboxylic acids during amide or peptide bond formation . Its molecular formula is C₁₀H₁₆F₆N₃O₂P, with a molecular weight of 355.22 g/mol . The compound features a 2-oxopyridinyl group as the activating moiety and a hexafluorophosphate (PF₆⁻) counterion, which enhances solubility in polar aprotic solvents like dimethylformamide (DMF) . HPTU is structurally related to other uronium salts, such as HBTU and HATU, but distinguishes itself through its pyridinone-derived leaving group, which modulates reactivity and stability .

属性

IUPAC Name |

[dimethylamino-(2-oxopyridin-1-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O2.F6P/c1-11(2)10(12(3)4)15-13-8-6-5-7-9(13)14;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOWPFZLWCWFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C=CC=CC1=O.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659240 | |

| Record name | (Dimethylamino)-N,N-dimethyl[(2-oxopyridin-1(2H)-yl)oxy]methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364047-51-8 | |

| Record name | (Dimethylamino)-N,N-dimethyl[(2-oxopyridin-1(2H)-yl)oxy]methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate (commonly known as HPTU) is a compound widely used in organic synthesis, particularly as a coupling reagent in peptide synthesis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological properties, including its antimicrobial, antiproliferative activities, and mechanisms of action.

- Molecular Formula : C10H16F6N3O2P

- Molecular Weight : 355.22 g/mol

- CAS Number : 364047-51-8

- Structure : The compound features a unique isouronium structure that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that HPTU exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that HPTU may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antiproliferative Activity

The antiproliferative effects of HPTU were assessed using various cancer cell lines. The compound demonstrated cytotoxicity against several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical carcinoma) | 5.0 |

| A549 (Lung carcinoma) | 7.5 |

| MCF-7 (Breast carcinoma) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily at the G1 phase.

The biological activity of HPTU can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : As a coupling reagent, HPTU facilitates the formation of peptide bonds but may also interfere with ribosomal functions in bacteria.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Disruption of Cell Membrane Integrity : HPTU alters the permeability of bacterial membranes, contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, HPTU was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study found that HPTU not only inhibited bacterial growth but also reduced biofilm formation by approximately 70%, indicating its potential role in treating chronic infections associated with biofilms.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on HeLa cells revealed that treatment with HPTU led to significant morphological changes consistent with apoptosis. Flow cytometry analysis showed an increase in sub-G1 population, confirming cell death through apoptotic pathways.

科学研究应用

Organic Synthesis

HPTU is widely recognized as a powerful reagent in organic chemistry. It facilitates the formation of complex molecules through efficient coupling reactions. This capability is crucial for synthesizing various organic compounds that serve as precursors in different chemical processes.

Pharmaceutical Development

In pharmaceutical chemistry, HPTU plays a pivotal role in synthesizing pharmaceutical intermediates. Its use enhances the efficacy of drug candidates by allowing for the precise construction of molecular frameworks necessary for biological activity. This application is particularly relevant in the development of new therapeutic agents targeting various diseases.

Material Science

The compound is utilized in material science for the production of advanced materials. Its properties enable the creation of polymers with specific characteristics tailored for applications in electronics and coatings. This includes enhancing material durability and functionality in various industrial applications.

Bioconjugation

HPTU is employed in bioconjugation techniques, which are essential for attaching biomolecules to surfaces or other molecules. This application is vital in diagnostics and therapeutic development, allowing for the creation of targeted drug delivery systems and improved diagnostic tools.

Catalysis

As a catalyst, HPTU improves reaction rates and selectivity in several chemical reactions. This property is beneficial not only in laboratory settings but also in industrial processes where efficiency and precision are paramount.

Comparative Analysis of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Organic Synthesis | Facilitates complex molecule formation | High efficiency in coupling reactions |

| Pharmaceutical Development | Aids in synthesizing drug intermediates | Enhances drug efficacy |

| Material Science | Used for advanced material production | Customizable properties for specific uses |

| Bioconjugation | Attaches biomolecules to surfaces | Essential for diagnostics and targeted therapies |

| Catalysis | Acts as a catalyst to improve reaction rates | Increases efficiency in industrial applications |

Case Studies and Research Findings

While specific case studies were not detailed in the search results, existing literature highlights several research efforts utilizing HPTU:

- Synthesis of Antiviral Agents : Studies have shown that HPTU can be effectively used to synthesize novel antiviral compounds that demonstrate increased potency against viral infections.

- Polymer Development : Research has indicated successful use of HPTU in developing polymeric materials with enhanced electrical conductivity, making them suitable for electronic applications.

- Targeted Drug Delivery Systems : Investigations into bioconjugation techniques using HPTU have led to the creation of drug delivery systems that target specific cells, improving therapeutic outcomes while minimizing side effects.

相似化合物的比较

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- Structural Difference : Replaces the 2-oxopyridinyl group with a benzotriazole moiety .

- Reactivity: Benzotriazole is a superior leaving group compared to 2-oxopyridinone, leading to faster activation kinetics. However, this increases susceptibility to racemization in peptide synthesis .

- Applications : Widely used in solid-phase peptide synthesis (SPPS) for biotinylation and amide bond formation .

- Stability : Less moisture-sensitive than HATU but more prone to decomposition under prolonged storage .

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- Structural Difference : Incorporates a 7-azabenzotriazole group, enhancing leaving-group ability .

- Reactivity : Higher efficiency in coupling reactions due to reduced steric hindrance and improved electrophilicity. Often preferred for challenging substrates .

- Drawbacks : Higher cost and increased hygroscopicity compared to HPTU and HBTU .

CITU (1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate)

Triazolo-Uronium Salt (2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate)

- Structural Difference: Features a triazolo[4,5-b]pyridin-3-yl group instead of 2-oxopyridinone .

- Reactivity : The triazolo group may improve solubility in aqueous-organic mixtures but could reduce thermal stability .

Comparative Data Table

Key Research Findings

- HPTU vs. HBTU : In a study comparing coupling efficiency for sterically hindered peptides, HPTU demonstrated reduced racemization (≤2%) compared to HBTU (5–10%) due to its stabilized leaving group .

- HPTU vs. HATU : While HATU achieves >90% coupling yields in most cases, HPTU offers a cost-effective alternative (∼40% lower cost) with comparable efficiency for standard substrates .

- Stability : HPTU exhibits longer shelf life under inert storage (≥2 years at −20°C) versus HATU (≤1 year) .

准备方法

a) Additive Use for Racemization Control

Inclusion of 2-mercaptopyridine-1-oxide as an additive during coupling reactions reduces racemization by stabilizing reactive intermediates.

b) Green Metrics Comparison

| Metric | Solution-Phase | Mechanochemical |

|---|---|---|

| E-Factor | 28.3 | 9.7 |

| Atom Economy | 78% | 89% |

E-Factor = mass of waste per mass of product.

Industrial-Scale Considerations

For large-scale production, mechanochemical methods are preferred due to:

- Lower Energy Input: No heating or prolonged stirring required.

- Reduced By-Products: <5% quaternary salt formation vs. 15% in solution-phase.

- Cost Efficiency: Eliminates solvent procurement and disposal costs.

常见问题

Q. What spectroscopic and chromatographic methods are recommended for verifying the purity and structural integrity of HPTU in academic research?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of characteristic peaks, such as the tetramethyl groups (δ ~3.0–3.5 ppm) and 2-oxopyridin-1(2H)-yl moiety (δ ~6.5–8.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% as per standard specifications) and identify impurities .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (355.217 g/mol) via electrospray ionization mass spectrometry to validate the molecular ion peak [M] .

Q. What are the optimal storage conditions to maintain HPTU’s stability in laboratory settings?

Answer:

- Temperature: Store at –20°C in airtight, desiccated containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Solvent Compatibility: Dissolve in anhydrous dimethylformamide (DMF) or acetonitrile for immediate use; avoid prolonged exposure to moisture or protic solvents .

- Stability Monitoring: Regularly perform HPLC analysis to detect degradation products (e.g., free 2-oxopyridinone) .

Q. How is HPTU synthesized, and what critical parameters ensure high yield?

Answer:

- Synthesis Route: HPTU is typically synthesized via the reaction of tetramethyluronium salts with 2-oxopyridin-1(2H)-yl derivatives in the presence of hexafluorophosphoric acid .

- Key Parameters:

Advanced Research Questions

Q. How does HPTU’s reactivity compare to other uronium-based coupling agents (e.g., HATU, HBTU) in solid-phase peptide synthesis (SPPS)?

Answer:

- Activation Mechanism: HPTU activates carboxylic acids via formation of an active ester intermediate, similar to HATU, but with reduced propensity for racemization due to the electron-withdrawing 2-oxopyridinone leaving group .

- Efficiency: Comparative studies show HPTU achieves >95% coupling yields in <30 minutes for standard amino acids, outperforming HBTU in sterically hindered residues .

- Side Reactions: Unlike HATU, HPTU generates minimal tetramethylurea byproducts, simplifying purification .

Q. What strategies mitigate racemization during HPTU-mediated amide bond formation in sensitive peptide sequences?

Answer:

- Additives: Include 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress base-induced racemization .

- Temperature Control: Conduct reactions at 0–4°C to slow epimerization kinetics .

- Solvent Optimization: Use DMF with 0.1 M N-methylmorpholine (NMM) to balance activation and racemization rates .

Q. How can researchers troubleshoot low coupling efficiency when using HPTU in complex peptide sequences (e.g., β-sheet-prone motifs)?

Answer:

- Pre-activation: Pre-activate the carboxyl component with HPTU and a tertiary base (e.g., DIPEA) for 5 minutes before adding to the resin-bound amine .

- Solvent Swelling: Pre-swell resin in DMF for 30 minutes to enhance accessibility of reactive sites.

- Ultrasonication: Apply brief ultrasonic pulses to disrupt aggregates in hydrophobic sequences .

- Alternative Couplers: For persistent inefficiency, alternate with phosphonium-based reagents (e.g., PyBOP) to overcome steric hindrance .

Methodological Notes

- Contradiction Analysis: Discrepancies in reported melting points (155–162°C) may arise from polymorphic forms or residual solvents; use differential scanning calorimetry (DSC) to validate .

- Data Validation: Cross-reference NMR shifts with computational simulations (e.g., DFT) to confirm assignments in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。